

# Tovorafenib overall response rate RANO-HGG vs RAPNO criteria

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Tovorafenib

CAS No.: 1096708-71-2

Cat. No.: S548814

Get Quote

## Comparison of Tovorafenib Response by Assessment Criteria

| Assessment Criteria   | Primary Use Case                            | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) | Median Duration of Response (DOR) |
|-----------------------|---------------------------------------------|-----------------------------|-----------------------------|-----------------------------------|
| RANO-HGG [1] [2] [3]  | High-grade gliomas (enhancing tumors)       | 67% (46/69 patients)        | 93%                         | 16.6 months                       |
| RAPNO-LGG [2] [3] [4] | Pediatric low-grade gliomas (non-enhancing) | 51% (39/76 patients)        | 82%                         | 13.8 months                       |
| RANO-LGG [1] [3]      | Low-grade gliomas (non-enhancing)           | 53% (40/76 patients)        | 83%                         | 14.4 months                       |

## Detailed Methodologies and Rationale

The difference in reported ORR stems from the fundamental design of each criteria, which are tailored for different tumor types and measure different aspects of the tumor.

- **Rationale for Using Multiple Criteria:** The FIREFLY-1 trial used **RANO-HGG** as its **primary endpoint** because, at the time the trial protocol was designed, it was the only clinically validated response criteria for brain tumors [5]. **RAPNO-LGG** is a more recent, pediatric-specific criteria that was included as a key secondary endpoint due to its high relevance for pLGG [2] [4].
- **Methodological Differences:** The core difference lies in what the criteria are designed to measure.
  - **RANO-HGG** primarily assesses tumor response based on changes in the size of **contrast-enhancing** tumor components on T1-weighted MRI [1] [6].
  - **RAPNO-LGG** and **RANO-LGG** primarily assess changes in the **non-enhancing** tumor burden, which is best seen on **T2-weighted or FLAIR** MRI sequences [1] [6]. This is particularly important for pLGGs, which often do not enhance with contrast. Furthermore, RAPNO includes a "minor response" category, which is not part of RANO-HGG [2] [3].

The following diagram illustrates the decision-making and assessment workflow in the FIREFLY-1 trial.



[Click to download full resolution via product page](#)

## Interpretation for Researchers

For drug development professionals, the takeaway is that **tovorafenib** is an active agent in BRAF-altered pLGG, and the choice of assessment criteria significantly influences the reported efficacy.

- **For a Conservative Estimate:** The **RAPNO-LGG ORR of 51%** is likely the most clinically meaningful figure for pLGG, as it is tailored to the disease's biology and includes a graded response scale [2] [4].
- **Understanding the Discrepancy:** The higher ORR with RANO-HGG suggests that **tovorafenib** has a pronounced effect on reducing tumor vascular permeability or contrast enhancement, an effect that RAPNO-LGG, by focusing on non-enhancing tumor volume, is designed to filter out [1] [6].
- **Future Trials:** Reflecting the relevance of RAPNO-LGG, the subsequent phase 3 **LOGGIC/FIREFLY-2 trial** (NCT05566795) in newly diagnosed pLGG uses **RANO-LGG criteria as its primary endpoint** for comparing **tovorafenib** to standard chemotherapy [7] [8].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Radiographic and visual response to the type II RAF inhibitor ... [pmc.ncbi.nlm.nih.gov]
2. The type II RAF inhibitor tovorafenib in relapsed/refractory ... [nature.com]
3. Release Details - Investor Relations [ir.dayonebio.com]
4. FIREFLY-1 Study Design | OJEMDA™ (tovorafenib) [ojemdahcp.com]
5. What was the rationale behind using RANO-HGG criteria [themednet.org]
6. Evolution and implementation of radiographic response ... [pmc.ncbi.nlm.nih.gov]
7. LOGGIC/FIREFLY-2: a phase 3, randomized trial of ... [pubmed.ncbi.nlm.nih.gov]
8. LOGGIC/FIREFLY-2: a phase 3, randomized trial of ... [bmccancer.biomedcentral.com]

To cite this document: Smolecule. [Tovorafenib overall response rate RANO-HGG vs RAPNO criteria]. Smolecule, [2026]. [Online PDF]. Available at:  
[<https://www.smolecule.com/products/b548814#tovorafenib-overall-response-rate-rano-hgg-vs-rapno-criteria>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)